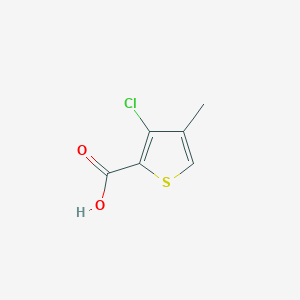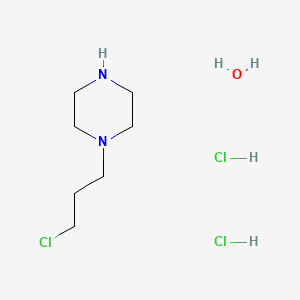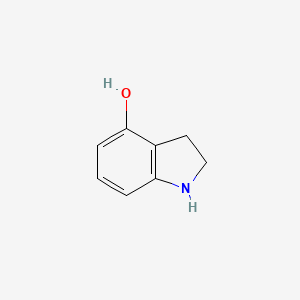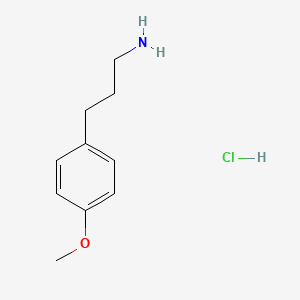
4-(Pyridin-3-yloxy)benzaldehyde
Vue d'ensemble
Description
“4-(Pyridin-3-yloxy)benzaldehyde” is a chemical compound with the CAS Number: 87626-41-3 . It has a molecular weight of 199.21 . The IUPAC name for this compound is 4-(3-pyridinyloxy)benzaldehyde .
Molecular Structure Analysis
The InChI code for “4-(Pyridin-3-yloxy)benzaldehyde” is 1S/C12H9NO2/c14-9-10-3-5-11(6-4-10)15-12-2-1-7-13-8-12/h1-9H . This code represents the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “4-(Pyridin-3-yloxy)benzaldehyde” are not available, pyridine derivatives are known to undergo various chemical reactions. For instance, pyridin-3-ol reacts at the oxygen atom .Physical And Chemical Properties Analysis
“4-(Pyridin-3-yloxy)benzaldehyde” is a solid compound .Applications De Recherche Scientifique
Photophysical Properties and Charge Transfer
A study by Altinolcek et al. (2021) explored the photophysical properties and intramolecular charge transfer (ICT) characteristics of carbazole-based D-π-A molecules, including a comparison with closely related structures such as 4-(Pyridin-3-yloxy)benzaldehyde derivatives. This research underscores the compound's utility in tuning chemical structures to achieve targeted photophysical properties, particularly in light of its influence on ICT behavior and potential applications in materials science (Altinolcek et al., 2021).
Electrocatalytic Activity
Lu et al. (2014) investigated the electrocatalytic activity of a polymerized pyrrole derivative on a platinum electrode for benzyl alcohol oxidation. Their findings reveal the compound's significant electrocatalytic efficiency, offering insights into its applications in electrochemical processes and the development of catalytic materials (Lu et al., 2014).
Chemosensors for pH Discrimination
Dhawa et al. (2020) synthesized fluorescent chemosensors based on derivatives including 4-(Pyridin-3-yloxy)benzaldehyde for pH monitoring. These compounds effectively discriminate between normal cells and cancer cells by exploiting pH differences, highlighting their potential in biomedical diagnostics and research (Dhawa et al., 2020).
Aerobic Alcohol Oxidation Catalysis
Steinhoff et al. (2004) described the use of a pyridine catalyst system for the selective aerobic oxidation of benzyl alcohol to benzaldehyde, detailing a mechanistic understanding that could inform the development of efficient catalytic processes for organic synthesis (Steinhoff et al., 2004).
Molecular Packing and Intermolecular Interactions
Percino et al. (2014) synthesized a novel compound from a condensation reaction involving 4-(Pyridin-3-yloxy)benzaldehyde. The study focused on the compound's crystallization forms, molecular structures, and optical properties, providing valuable data for the design of materials with specific solid-state properties (Percino et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
4-pyridin-3-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-3-5-11(6-4-10)15-12-2-1-7-13-8-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZCKMVWWJJZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405472 | |
| Record name | 4-(Pyridin-3-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yloxy)benzaldehyde | |
CAS RN |
87626-41-3 | |
| Record name | 4-(Pyridin-3-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pyridin-3-yloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)






